molecular formula C26H19ClFN5O3 B2996143 N-(3-chloro-4-fluorophenyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 1032002-52-0

N-(3-chloro-4-fluorophenyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No.: B2996143
CAS No.: 1032002-52-0
M. Wt: 503.92
InChI Key: SBOZUHWZBAMIMP-UHFFFAOYSA-N
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Description

The compound “N-(3-chloro-4-fluorophenyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide” is a structurally complex molecule featuring a 1,8-naphthyridinone core substituted with a methyl group at position 7, a 3-(p-tolyl)-1,2,4-oxadiazole moiety at position 3, and an acetamide group linked to a 3-chloro-4-fluorophenyl ring. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry due to its hydrogen-bonding capacity and planar aromaticity, which facilitates interactions with biological targets .

The synthesis of related 1,8-naphthyridine derivatives typically involves substitution and hydrolysis steps under mild conditions to optimize yield and minimize by-products, as demonstrated in the preparation of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid . Structural confirmation of such compounds is achieved via spectroscopic methods, including ¹H NMR and IR, which identify key functional groups like the carbonyl (C=O) stretch at ~1670–1680 cm⁻¹ and aromatic C–H/N–H stretches .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClFN5O3/c1-14-3-6-16(7-4-14)24-31-26(36-32-24)19-12-33(25-18(23(19)35)9-5-15(2)29-25)13-22(34)30-17-8-10-21(28)20(27)11-17/h3-12H,13H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOZUHWZBAMIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the metabotropic glutamate receptor 4 (mGlu4) . mGlu4 is a G protein-coupled receptor that is part of the metabotropic glutamate receptor family. It plays a crucial role in the central nervous system, particularly in the regulation of neurotransmitter release.

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of mGlu4. As a PAM, it enhances the receptor’s response to its natural ligand, glutamate. This results in an increased activation of the receptor, leading to a more significant physiological response.

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests a diverse range of biological activities, particularly in the fields of oncology and antifungal treatments. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C23H19ClF N5O2, with a molecular weight of approximately 441.87 g/mol. The presence of halogen atoms and multiple functional groups in its structure indicates potential reactivity and biological activity.

The compound's biological activity can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cell signaling pathways. The oxadiazole and naphthyridine moieties in the compound are known to exhibit significant pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : In a study involving the A549 lung cancer cell line, the compound showed an IC50 value of 5.9 ± 1.7 µM, indicating effective inhibition of cell proliferation at low concentrations .
  • Apoptosis Induction : The compound was found to induce apoptosis in a dose-dependent manner, with significant increases in early and late apoptotic cells observed at concentrations of 10 µM and 15 µM .

Antifungal Activity

The compound has also been evaluated for its antifungal properties:

  • Minimum Inhibitory Concentration (MIC) : Preliminary tests showed promising antifungal activity against common fungal strains with MIC values comparable to established antifungal agents .

Data Tables

Biological Activity Cell Line/Organism IC50/MIC Value Reference
AnticancerA549 (lung cancer)5.9 ± 1.7 µM
Apoptosis InductionA549Significant at 10 µM and 15 µM
AntifungalVarious fungiComparable MIC values to controls

Case Studies

  • Cytotoxic Evaluation : A study conducted on a series of naphthyridine derivatives highlighted the relationship between structural modifications and biological activity. The introduction of electron-withdrawing groups (like Cl and F) significantly enhanced cytotoxicity against cancer cell lines.
  • Antifungal Efficacy : Another investigation assessed the antifungal properties of derivatives containing oxadiazole rings. The findings suggested that modifications at specific positions on the phenyl ring could lead to improved inhibitory effects against fungal pathogens.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 3-chloro-4-fluorophenyl group in the target compound introduces electron-withdrawing halogens, likely enhancing metabolic stability compared to nitro- or phenyl-substituted analogs (e.g., 6b, 7a) .

Spectroscopic Characterization

  • IR Spectroscopy : The target compound’s carbonyl stretch (~1670–1680 cm⁻¹) aligns with triazole-linked acetamides (1671–1682 cm⁻¹), confirming the presence of the acetamide group .
  • NMR Data : While specific NMR data for the target compound is unavailable, analogous compounds (e.g., 6b) show characteristic peaks for aromatic protons (δ 7.2–8.6 ppm) and triazole/oxadiazole carbons (δ 142–153 ppm) , suggesting similar electronic environments.

Potential Bioactivity

For instance, 1,8-naphthyridine derivatives are explored as kinase inhibitors and antimicrobial agents due to their heteroaromatic cores . Triazole-acetamide hybrids (e.g., 6m, 7a) are often screened for anticancer or anti-inflammatory activity, with substituents like nitro groups (e.g., 6b) modulating potency .

Q & A

Q. What are the recommended synthetic strategies for preparing this compound, and how can reaction intermediates be characterized?

A multi-step synthesis is typically employed, starting with functionalization of the 1,8-naphthyridine core. Key steps include:

  • Oxadiazole ring formation : Cyclization of thioamide precursors with hydroxylamine under reflux conditions (e.g., ethanol, 80°C) to form the 1,2,4-oxadiazole moiety .
  • Acetamide coupling : Use of EDC/HOBt or DCC-mediated coupling between the naphthyridine intermediate and 3-chloro-4-fluoroaniline derivatives .
  • Intermediate characterization : Confirm intermediate structures via 1H^1H-NMR (e.g., aromatic proton integration), FTIR (C=O stretching at ~1680–1720 cm1^{-1}), and LC-MS for mass validation .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

Perform accelerated stability studies:

  • pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC-UV at 254 nm .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and thermogravimetric analysis (TGA) for weight loss profiles .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .

Q. What analytical methods are critical for confirming the compound’s purity and structural integrity?

  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H]+^+ within 2 ppm error) .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the oxadiazole moiety) .
  • HPLC-DAD : Use C18 columns (e.g., Chromolith®) with gradient elution (acetonitrile/water + 0.1% TFA) to achieve ≥98% purity .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data for this compound?

  • Re-evaluate docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) to better model the oxadiazole-protein interactions .
  • Validate binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity directly, minimizing false positives from fluorescence-based assays .
  • Metabolic profiling : Identify metabolites via hepatic microsome incubation (e.g., human S9 fraction) and correlate with activity loss using LC-MS/MS .

Q. What strategies can improve selectivity for the target enzyme over off-target kinases?

  • Structure-activity relationship (SAR) : Systematically modify substituents on the p-tolyl group (e.g., introduce electron-withdrawing groups) to disrupt off-target binding pockets .
  • Co-crystallization studies : Resolve the compound bound to both target and off-target kinases to identify divergent binding motifs .
  • Kinome-wide profiling : Use panels like Eurofins KinaseProfiler™ to quantify inhibition across 400+ kinases and prioritize selectivity filters .

Q. How should contradictory data on the compound’s solubility and bioavailability be resolved?

  • Solubility enhancement : Co-crystallize with cyclodextrins or formulate as nanocrystals via wet milling .
  • Bioavailability studies : Compare oral vs. intravenous administration in rodent models, measuring plasma concentration-time curves (AUC) and calculating absolute bioavailability .
  • Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption and P-glycoprotein efflux ratios .

Methodological Notes

  • Synthetic reproducibility : Ensure anhydrous conditions for oxadiazole cyclization to avoid hydrolysis of intermediates .
  • Data validation : Cross-reference spectral data with PubChem entries (e.g., InChIKey: GTQQWWSFTGMJAD) to confirm batch consistency .
  • Ethical compliance : Adhere to guidelines for handling cytotoxic intermediates (e.g., chlorophenyl derivatives) using fume hoods and PPE .

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